molecular formula C13H13Cl2NO2S B5161371 3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide

Cat. No.: B5161371
M. Wt: 318.2 g/mol
InChI Key: AYWVIOZTBBAKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the autophosphorylation of the receptor and subsequent downstream signaling. This leads to the inhibition of cell growth, differentiation, and survival, which is critical for the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the EGFR tyrosine kinase, which leads to the inhibition of cell growth, differentiation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for the growth and spread of tumors. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in various cellular processes. It has also been shown to have a good safety profile and low toxicity in animal studies. However, this compound has limitations in terms of its specificity, as it may also inhibit other kinases that are structurally similar to EGFR. In addition, it may not be effective in all types of cancer cells, as some cells may be resistant to EGFR inhibition.

Future Directions

There are several future directions for the research on 3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide. One direction is to study the combination of this compound with other therapeutic agents, such as chemotherapy or radiotherapy, to enhance its efficacy in the treatment of cancer. Another direction is to develop more potent and selective inhibitors of the EGFR tyrosine kinase, which may overcome the limitations of this compound. Finally, this compound may be used as a tool to study the role of EGFR in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, which may lead to the development of new therapeutic strategies for these diseases.

Synthesis Methods

The synthesis of 3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoic acid with sodium methoxide, followed by the reaction with 2,6-dichloroaniline to form 3,7-dichloro-6-methoxy-2-(2,6-dichlorophenyl) benzothiophene. The final step involves the reaction of this intermediate with propylamine to form this compound.

Scientific Research Applications

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. This compound has also been used to study the role of EGFR in the development of various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases.

Properties

IUPAC Name

3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2S/c1-3-6-16-13(17)12-9(14)7-4-5-8(18-2)10(15)11(7)19-12/h4-5H,3,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWVIOZTBBAKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=C(S1)C(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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